![molecular formula C13H4ClF9N2OS B14280442 Benzamide, 3,5-bis(trifluoromethyl)-, N-(5-chloro-4-(trifluoromethyl)-2-thiazolyl)- CAS No. 134880-74-3](/img/structure/B14280442.png)
Benzamide, 3,5-bis(trifluoromethyl)-, N-(5-chloro-4-(trifluoromethyl)-2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3,5-bis(trifluoromethyl)-, N-(5-chloro-4-(trifluoromethyl)-2-thiazolyl)- is a complex organic compound with the following structural formula:
C16H6ClF6N3OS
It contains a benzene ring, amide functional group, and multiple fluorine atoms. This compound exhibits interesting properties due to its unique substitution pattern.
Vorbereitungsmethoden
Synthetic Routes::
-
Direct Synthesis: : One approach involves the direct synthesis of the compound by reacting 3,5-bis(trifluoromethyl)benzoyl chloride with 5-chloro-4-(trifluoromethyl)-2-thiazolamine. The reaction proceeds under appropriate conditions to form the desired benzamide.
-
Intermediate Approach: : Another method utilizes an intermediate compound, such as 3,5-bis(trifluoromethyl)benzoyl chloride, which is then reacted with N-(5-chloro-4-(trifluoromethyl)-2-thiazolyl)amine.
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification steps, and yield enhancement.
Analyse Chemischer Reaktionen
Reactions::
Substitution Reactions: Benzamide derivatives can undergo nucleophilic substitution reactions at the benzylic position. These reactions can be either SN1 or SN2, depending on the specific compound and conditions.
Free Radical Bromination: The benzylic hydrogen can be replaced by bromine using N-bromosuccinimide (NBS) as a reagent.
Wissenschaftliche Forschungsanwendungen
Benzamide, 3,5-bis(trifluoromethyl)-, N-(5-chloro-4-(trifluoromethyl)-2-thiazolyl)- finds applications in various fields:
Agrochemicals: It may serve as a building block for designing novel pesticides and herbicides.
Pharmaceuticals: Researchers explore its potential as a drug scaffold due to its unique substitution pattern and potential biological activity.
Materials Science: Its properties could be harnessed for designing functional materials.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific data on similar compounds, researchers often compare it with related benzamide derivatives to understand its distinct features.
Eigenschaften
CAS-Nummer |
134880-74-3 |
---|---|
Molekularformel |
C13H4ClF9N2OS |
Molekulargewicht |
442.69 g/mol |
IUPAC-Name |
N-[5-chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H4ClF9N2OS/c14-8-7(13(21,22)23)24-10(27-8)25-9(26)4-1-5(11(15,16)17)3-6(2-4)12(18,19)20/h1-3H,(H,24,25,26) |
InChI-Schlüssel |
ISHSAVCUWFOHQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)NC2=NC(=C(S2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.